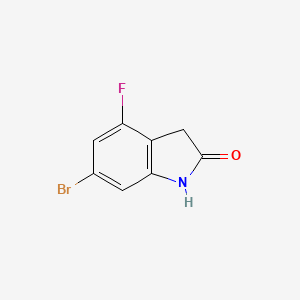

6-Bromo-4-fluoroindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVVSMMNEZBZDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2F)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromo-4-fluoroindolin-2-one: A Technical Guide for Drug Development Professionals

Introduction

6-Bromo-4-fluoroindolin-2-one is a halogenated derivative of the indolin-2-one scaffold, a core structure in a multitude of biologically active compounds. The indolin-2-one nucleus is a prominent feature in many pharmaceuticals and has been extensively explored in medicinal chemistry. The introduction of bromine and fluorine atoms to this scaffold is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, and to influence its interactions with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and the potential biological activities of this compound, drawing upon data from structurally related compounds to inform its potential applications in drug discovery and development.

Core Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental chemical identifiers have been established. The table below summarizes these core properties.

| Property | Value | Reference |

| CAS Number | 1000341-00-3 | [1] |

| Molecular Formula | C₈H₅BrFNO | |

| Molecular Weight | 230.03 g/mol | |

| Canonical SMILES | C1C2=C(C=C(C=C2F)Br)NC1=O | |

| InChIKey | Not available | |

| Physical Form | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methylene protons (-CH₂-) of the indolinone ring, and a broad singlet for the amine proton (-NH-). The coupling patterns of the aromatic protons will be influenced by both the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with C-F and C-Br coupling), and the methylene carbon.

-

IR Spectroscopy: The infrared spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the secondary amine, the C=O stretching of the lactam carbonyl group, and C-H stretching from the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a bromine atom.

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted indolin-2-ones. A potential approach involves the cyclization of a corresponding 2-bromo-N-(4-bromo-2-fluorophenyl)acetamide.

Proposed Synthetic Protocol

Step 1: Synthesis of N-(4-bromo-2-fluorophenyl)acetamide

-

To a solution of 4-bromo-2-fluoroaniline (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 equivalents).

-

Cool the mixture in an ice bath and add acetyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-bromo-2-fluorophenyl)acetamide, which can be purified by recrystallization.

Step 2: Bromination of N-(4-bromo-2-fluorophenyl)acetamide

-

Dissolve the N-(4-bromo-2-fluorophenyl)acetamide (1 equivalent) in a suitable solvent like acetic acid.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 2-bromo-N-(4-bromo-2-fluorophenyl)acetamide.

Step 3: Intramolecular Cyclization to this compound

-

To a solution of 2-bromo-N-(4-bromo-2-fluorophenyl)acetamide (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF), add a base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

References

A Technical Guide to 6-Bromo-4-fluoroindolin-2-one: A Novel Scaffold for Drug Discovery

CAS Number: 1000341-00-3

Disclaimer: Direct experimental data on the biological activity and specific applications of 6-Bromo-4-fluoroindolin-2-one is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-documented properties and activities of the broader class of substituted indolin-2-one derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals as a theoretical framework to guide future experimental investigation.

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the indolin-2-one ring system allows for the fine-tuning of pharmacological properties. The presence of a bromine atom at the 6-position and a fluorine atom at the 4-position of the indolin-2-one core in this compound suggests its potential as a versatile building block for the development of novel therapeutic agents. Halogenation is a key strategy in drug design to modulate a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its interaction with biological targets. This technical guide will explore the predicted biological activities, potential synthesis strategies, and proposed experimental workflows for this compound based on the extensive research conducted on structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value |

| CAS Number | 1000341-00-3 |

| Molecular Formula | C₈H₅BrFNO |

| Molecular Weight | 230.03 g/mol |

| Appearance | Predicted to be a solid |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF |

Predicted Biological Activities

Based on the extensive literature on substituted indolin-2-one derivatives, this compound is predicted to exhibit a range of biological activities, primarily in the fields of oncology and infectious diseases.

Kinase Inhibition

The indolin-2-one core is a well-established pharmacophore for the development of kinase inhibitors.[1] By competing with ATP for binding to the kinase domain, these compounds can modulate cellular signaling pathways that are often dysregulated in diseases such as cancer. The specific halogen substitution pattern of this compound may confer selectivity towards certain kinases.

-

Aurora Kinase Inhibition: Substituted indolin-2-ones have been developed as potent and selective inhibitors of Aurora B kinase, a key regulator of cell division.[1] Inhibition of Aurora B can lead to defects in mitosis and subsequent apoptosis in cancer cells.

-

Receptor Tyrosine Kinase (RTK) Inhibition: The indolin-2-one scaffold is also found in several approved RTK inhibitors. It is plausible that this compound could be derivatized to target RTKs such as VEGFR, PDGFR, and FGFR, which are crucial for tumor angiogenesis and growth.

Antimicrobial and Antibiotic Enhancing Activity

Bromoindole derivatives have shown promise as antimicrobial agents and as enhancers of existing antibiotics.[2] The presence of the 6-bromo substituent in this compound suggests potential in this therapeutic area. These compounds may act by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Anti-inflammatory Activity

Certain substituted indolin-2-one derivatives have demonstrated anti-inflammatory properties by modulating inflammatory signaling pathways. This activity is often attributed to the inhibition of pro-inflammatory cytokine production.

Proposed Synthesis

Caption: Proposed general synthetic workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of this compound, adapted from methodologies for similar compounds.

General Synthesis of Substituted Indolin-2-ones

This protocol describes a general method for the synthesis of an indolin-2-one from a corresponding substituted 2-nitrophenylacetate.

-

Reduction of the Nitro Group: The substituted 2-nitrophenylacetate is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A reducing agent, such as hydrogen gas with a palladium catalyst (Pd/C) or iron powder in acetic acid, is added. The reaction is stirred at room temperature until the reduction of the nitro group to an amine is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Upon completion of the reduction, the reaction mixture is filtered to remove the catalyst. The filtrate is then heated to induce intramolecular cyclization to form the indolin-2-one ring.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield the pure substituted indolin-2-one.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory activity of this compound against a specific kinase.

-

Assay Setup: In a 96-well plate, the kinase, a fluorescently labeled peptide substrate, and ATP are combined in an assay buffer.

-

Compound Addition: A serial dilution of this compound (typically dissolved in DMSO) is added to the wells. Control wells contain DMSO only.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: A stop solution containing a chelating agent (e.g., EDTA) is added to terminate the reaction. The fluorescence is measured using a plate reader. The degree of inhibition is calculated by comparing the fluorescence in the compound-treated wells to the control wells.

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by plotting the percent inhibition against the compound concentration.

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Potential Signaling Pathways

Given the predicted activity of this compound as a kinase inhibitor, it could potentially modulate various signaling pathways critical for cancer cell proliferation and survival.

Caption: Potential mechanism of action via RTK signaling inhibition.

Conclusion

While direct experimental data for this compound is not extensively available, the analysis of its core structure and the activities of related substituted indolin-2-ones strongly suggests its potential as a valuable scaffold in drug discovery. Its predicted activities as a kinase inhibitor and antimicrobial agent make it a compelling candidate for further investigation. The proposed synthetic and experimental workflows provide a foundational guide for researchers to explore the therapeutic potential of this novel compound. Further studies are warranted to elucidate its precise biological activities and mechanisms of action.

References

Technical Guide: 6-Bromo-4-fluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-4-fluoroindolin-2-one, a halogenated indolin-2-one derivative of interest in medicinal chemistry and drug discovery. The indolin-2-one scaffold is a well-established pharmacophore, forming the core of numerous kinase inhibitors. This document details the physicochemical properties, a proposed synthetic route, and the predicted biological activity of this compound, drawing parallels with structurally related compounds with known therapeutic applications. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. A proposed signaling pathway that this class of compounds may inhibit is also visualized.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| Molecular Weight | 230.03 g/mol | [1] |

| Chemical Formula | C₈H₅BrFNO | [1] |

| CAS Number | 1000341-00-3 | [1] |

| Appearance | Off-white to light brown solid (Predicted) | [2] |

| Boiling Point | 315.1±22.0 °C (Predicted for indole precursor) | [2] |

| Density | 1.750±0.06 g/cm³ (Predicted for indole precursor) | [2] |

| pKa | 15.47±0.30 (Predicted for indole precursor) | [2] |

| Storage Temperature | 2-8°C, under inert gas (e.g., Argon) | [2] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The proposed synthesis is a two-stage process, starting from commercially available 4-bromo-2-fluoro-6-nitrotoluene. The first stage involves the formation of the indole ring, and the second stage is the oxidation of the indole to the desired indolin-2-one.

References

Synthesis of 6-Bromo-4-fluoroindolin-2-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust two-step synthesis pathway for 6-bromo-4-fluoroindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves the initial formation of a substituted indole intermediate, followed by a selective oxidation to yield the target indolin-2-one (also known as an oxindole). This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflows to facilitate understanding and replication.

Overall Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence. The first step is the construction of the indole ring system to form 6-bromo-4-fluoro-1H-indole from a commercially available nitrotoluene derivative. The second step involves the selective oxidation of the C2 position of the indole ring to afford the desired this compound.

Caption: Two-step synthesis pathway to this compound.

Step 1: Synthesis of 6-Bromo-4-fluoro-1H-indole

The initial step focuses on the preparation of the key intermediate, 6-bromo-4-fluoro-1H-indole. The synthesis commences with 4-bromo-2-fluoro-6-nitrotoluene and proceeds through a reaction with N,N-dimethylformamide diisopropyl acetal, followed by a reductive cyclization using iron powder.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 6-bromo-4-fluoro-1H-indole as reported in the literature.[1]

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Weight/Volume | Yield (%) | Purity (%) |

| 4-Bromo-2-fluoro-6-nitrotoluene | C₇H₄BrFNO₂ | 234.02 | 5.56 | 1.3 g | - | - |

| N,N-Dimethylformamide diisopropyl acetal | C₉H₂₁NO₂ | 175.27 | 12.22 | 2.6 mL | - | - |

| Triethylamine | C₆H₁₅N | 101.19 | 6.11 | 0.85 mL | - | - |

| Iron Powder | Fe | 55.85 | 111.0 | 6.2 g | - | - |

| 6-Bromo-4-fluoro-1H-indole | C₈H₅BrFN | 214.04 | 3.75 | 814 mg | 68 | 99 |

Experimental Protocol

The following workflow details the experimental procedure for the synthesis of 6-bromo-4-fluoro-1H-indole.[1]

Caption: Workflow for the synthesis of 6-Bromo-4-fluoro-1H-indole.

Step 2: Oxidation to this compound

The second step involves the selective oxidation of the 2-position of the indole ring of 6-bromo-4-fluoro-1H-indole to yield the target oxindole. While a specific protocol for this substrate is not detailed in the searched literature, a general and reliable method for the oxidation of indoles to oxindoles involves the use of N-Bromosuccinimide (NBS) in a polar solvent system.

Proposed Experimental Protocol

The following is a proposed experimental protocol for the oxidation step, based on established methodologies for similar transformations.

Caption: Proposed workflow for the oxidation of 6-Bromo-4-fluoro-1H-indole.

This technical guide outlines a viable and detailed synthetic route to this compound. The protocols and data provided are intended to be a valuable resource for chemists in the pharmaceutical and life sciences sectors, enabling the synthesis of this and structurally related molecules for further research and development.

References

Spectral Analysis of 6-Bromo-4-fluoroindolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Predicted Spectral Data

The following tables summarize the predicted spectral data for 6-Bromo-4-fluoroindolin-2-one. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.0 - 8.5 | br s | - | NH |

| ~ 7.1 - 7.3 | d | ~ 8 - 9 | H-7 |

| ~ 6.8 - 7.0 | d | ~ 9 - 10 | H-5 |

| ~ 3.6 | s | - | CH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C=O (C-2) |

| ~ 155 - 160 (d, ¹JCF ≈ 240-250 Hz) | C-F (C-4) |

| ~ 145 | C-NH (C-7a) |

| ~ 130 | C-H (C-7) |

| ~ 120 (d, ³JCF ≈ 5-10 Hz) | C-Br (C-6) |

| ~ 115 (d, ²JCF ≈ 20-25 Hz) | C-5 |

| ~ 110 | C-3a |

| ~ 35 | CH₂ (C-3) |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3200 - 3300 | N-H stretch |

| ~ 1700 - 1720 | C=O stretch (amide) |

| ~ 1600 - 1620 | C=C stretch (aromatic) |

| ~ 1200 - 1300 | C-F stretch |

| ~ 600 - 700 | C-Br stretch |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 231/233 | [M]⁺, Isotopic pattern for one bromine atom |

| 203/205 | [M - CO]⁺ |

| 124 | [M - Br - CO]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the synthesis and spectral analysis of compounds in the indolin-2-one class.

Synthesis of Substituted Indolin-2-ones

A general synthetic route to substituted indolin-2-ones involves the cyclization of an appropriate N-substituted 2-chloroacetamide derivative. For this compound, a plausible starting material would be 2-amino-5-bromo-3-fluorotoluene, which would undergo a series of reactions including diazotization, Sandmeyer reaction to introduce a cyano group, followed by reduction and cyclization.

Example Protocol: Synthesis of a 3,3-disubstituted indolin-2-one

-

To a solution of the desired indolin-2-one (1.0 eq) in a suitable solvent such as DMF or THF, add a base like sodium hydride (2.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl or aryl halide (2.2 eq) and stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, ~0.7 mL) in an NMR tube.

-

Acquire the ¹H NMR spectrum using standard parameters.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

For solid samples, prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with dry KBr (100-200 mg) and pressing the mixture into a thin transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for small organic molecules.

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of a target compound like this compound to its full spectral characterization.

This guide provides a foundational understanding of the spectral characterization of this compound. For definitive structural confirmation, the synthesis of the compound followed by the experimental acquisition of the spectral data as outlined in the protocols is essential.

starting materials for 6-Bromo-4-fluoroindolin-2-one synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the primary synthetic pathways for 6-Bromo-4-fluoroindolin-2-one, a key heterocyclic scaffold in medicinal chemistry. The document provides a detailed examination of starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through a two-step sequence commencing with the commercially available 4-bromo-2-fluoroaniline . This primary route involves an initial N-acylation followed by an intramolecular cyclization. An alternative, though less direct, pathway can be conceptualized starting from 4-bromo-2-fluoro-6-nitrotoluene .

Primary Synthetic Route: From 4-Bromo-2-fluoroaniline

This robust and widely applicable method consists of two key transformations:

-

N-Acylation: Reaction of 4-bromo-2-fluoroaniline with chloroacetyl chloride in the presence of a base to yield the intermediate, N-(4-bromo-2-fluorophenyl)-2-chloroacetamide.

-

Intramolecular Cyclization: Subsequent ring closure of the chloroacetamide intermediate, typically via a Friedel-Crafts reaction, to afford the target this compound.

6-Bromo-4-fluoroindolin-2-one IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-fluoroindolin-2-one is a halogenated derivative of the indolinone core structure. The indolinone scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and natural products. The introduction of bromine and fluorine atoms to the aromatic ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making this compound a compound of interest for further investigation in drug discovery and materials science. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a potential synthetic route, and predicted biological activities based on structurally related compounds.

Chemical Identity

-

IUPAC Name: 6-bromo-4-fluoro-1,3-dihydroindol-2-one[1]

-

Synonyms: 6-Bromo-4-fluoro-2-oxyindole, 6-bromo-4-fluoro-1,3-dihydroindol-2-one, 6-bromo-4-fluoro-2,3-dihydro-1H-indol-2-one[1]

-

CAS Number: 1000341-00-3[1]

-

Chemical Structure:

Smiles: C1C2=C(C=C(C=C2F)Br)NC1=O[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and the closely related compound 6-bromo-4-fluoro-1H-indole are presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFNO | [1] |

| Molecular Weight | 230.03 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity (for related 6-bromo-4-fluoro-1H-indole) | ≥97% | [2] |

| Storage Conditions (for related 6-bromo-4-fluoro-1H-indole) | Inert atmosphere, 2-8°C |

Synthesis Protocol

Synthesis of 6-bromo-4-fluoro-1H-indole [3]

This synthesis proceeds in two main steps: a condensation reaction followed by a reductive cyclization.

Step 1: Condensation of 4-bromo-2-fluoro-6-nitrotoluene

-

To a dry 100 mL round-bottom flask, add 4-bromo-2-fluoro-6-nitrotoluene (1.3 g, 5.56 mmol, 1 eq.), N,N-dimethylformamide diisopropyl acetal (2.6 mL, 12.22 mmol, 2.2 eq.), triethylamine (0.85 mL, 6.11 mmol, 1.1 eq.), and anhydrous DMF (5 mL).

-

Stir the mixture at 130 °C for 2 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

Step 2: Reductive Cyclization

-

Dissolve the residue from Step 1 in a solvent mixture of toluene (30 mL) and acetic acid (40 mL).

-

To this solution, add iron powder (6.2 g, 111.0 mmol, 20 eq.) and silica gel (6 g).

-

The resulting dark red mixture is heated to 100 °C with vigorous stirring and maintained for 30 minutes.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (EtOAc) and filtered. The solid is washed thoroughly with EtOAc.

-

The combined filtrates are washed sequentially with saturated aqueous NaHCO₃, aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (20% DCM in hexane) to afford 6-bromo-4-fluoro-1H-indole.

Predicted Biological Activity

Direct experimental data on the biological activity of this compound is limited. However, based on the activities of structurally similar halogenated indolinone and indole derivatives, the following potential biological activities can be predicted:

-

Cytotoxic and Antineoplastic Activity: Halogenated isatin (indoline-2,3-dione) derivatives are known to exhibit potent cytotoxic effects against various cancer cell lines.[4] The presence of electron-withdrawing groups like bromine and fluorine on the aromatic ring can enhance this activity.

-

Antimicrobial Activity: Isatin derivatives have demonstrated a broad spectrum of antimicrobial activity.[4] Furthermore, 6-bromoindolglyoxylamido derivatives have been reported as antimicrobial agents, suggesting that the 6-bromoindole moiety is a key pharmacophore for this activity.[5]

-

Enzyme Inhibition: The isatin scaffold is a known inhibitor of several enzymes. Fluorinated isatin derivatives have been identified as potent inhibitors of caspases, which are key enzymes in apoptosis.[4] Additionally, isatin and its analogs have been studied for their inhibitory activity against monoamine oxidases (MAO).[4]

These predicted activities suggest that this compound is a promising candidate for further investigation in oncology and infectious disease research.

Visualizations

The following diagram illustrates the synthetic pathway for 6-bromo-4-fluoro-1H-indole, a likely precursor or structurally related compound to this compound.

Caption: Synthesis pathway of 6-bromo-4-fluoro-1H-indole.

References

- 1. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 6-BROMO-4-FLUORO INDOLE | 885520-59-2 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 6-Bromo-4-fluoroindolin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guide will focus on two key types of solubility measurements: thermodynamic solubility and kinetic solubility. Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when excess solid is present and the system is at equilibrium.[1] It is a critical parameter for pre-formulation studies.[2][3] Kinetic solubility, on the other hand, is a measure of how quickly a compound dissolves and is often used in high-throughput screening during early drug discovery.[2][4][5][6]

Data Presentation: A Template for Your Results

As you generate experimental data, it is recommended to organize it in a structured format for easy comparison. The following table serves as a template for recording the solubility of 6-Bromo-4-fluoroindolin-2-one in various organic solvents at different temperatures.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |

| e.g., Ethanol | 25 | Shake-Flask | |||

| e.g., Methanol | 25 | Shake-Flask | |||

| e.g., Acetone | 25 | Shake-Flask | |||

| e.g., Isopropanol | 25 | Shake-Flask | |||

| e.g., DMSO | 25 | Kinetic | Initial stock | ||

| e.g., Acetonitrile | 25 | Shake-Flask |

Experimental Protocols

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability.[1] The principle involves mixing an excess amount of the solid compound with the solvent of interest until equilibrium is reached.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step is critical to prevent undissolved particles from interfering with the concentration measurement.

-

Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method.

-

A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[4][5][6]

-

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used to assess the solubility of compounds under non-equilibrium conditions.[2] These assays are particularly useful in early drug discovery for rapid screening. A common approach involves preparing a concentrated stock solution of the compound in dimethyl sulfoxide (DMSO) and then diluting it into an aqueous or organic medium.

Materials and Equipment:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO)

-

The organic solvent of interest

-

Microtiter plates (96-well)

-

Plate reader (e.g., UV-Vis spectrophotometer or nephelometer)

-

Filtration plates

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 or 20 mM).[4]

-

Sample Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate. Then, add the organic solvent of interest to each well.[7]

-

Incubation: Mix the contents and incubate the plate for a defined period (e.g., 1 to 2 hours) at a controlled temperature.[7]

-

Precipitation Detection: The formation of a precipitate indicates that the compound's solubility has been exceeded. This can be detected by measuring the turbidity of the solution using a nephelometer (light scattering).[2]

-

Quantification (Filtration Method): Alternatively, after incubation, the solutions can be passed through a filter plate to separate the undissolved solid.[8] The concentration of the dissolved compound in the filtrate is then determined using a UV-Vis plate reader.[5][7] The solubility is calculated based on a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

Technical Guide: 6-Bromo-4-fluoroindolin-2-one - Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Bromo-4-fluoroindolin-2-one, a heterocyclic compound of interest in chemical synthesis and drug discovery. The information presented herein is intended to support laboratory research and development activities.

Physicochemical Properties

This compound is a solid organic compound.[1] While specific experimental data for several of its physical properties are not extensively reported in the literature, the available information and data for structurally related compounds are summarized below.

Identified Properties of this compound

The following table outlines the established properties of this compound.

| Property | Value | Source |

| CAS Number | 1000341-00-3 | [1][2] |

| Chemical Formula | C₈H₅BrFNO | [1][2] |

| Molecular Weight | 230.03 g/mol | [1] |

| IUPAC Name | 6-bromo-4-fluoro-1,3-dihydroindol-2-one | [1] |

| Synonyms | 6-Bromo-4-fluoro-2-oxyindole, 6-bromo-4-fluoro-1,3-dihydroindol-2-one, 6-bromo-4-fluoro-2,3-dihydro-1H-indol-2-one | [1] |

| Appearance | Solid | [1] |

| Melting Point | Not available | [1] |

| Density | Not available | [1] |

Predicted Properties of a Structurally Related Analog

For reference, the following table includes predicted data for the related compound, 6-Bromo-4-fluoro-1H-indole (CAS: 885520-59-2). These values are computationally derived and should be considered as estimates.

| Property | Predicted Value | Source |

| Boiling Point | 315.1 ± 22.0 °C | [3] |

| Density | 1.750 ± 0.06 g/cm³ | [3] |

| pKa | 15.47 ± 0.30 | [3] |

| Appearance | Off-white to light brown solid | [3] |

Stability and Handling

Proper handling and storage are crucial for maintaining the integrity and safety of this compound.

Chemical Stability

This compound is stable under recommended storage conditions.[4]

Storage and Handling Recommendations

| Condition | Recommendation | Source |

| Storage | Keep container tightly closed in a dry and well-ventilated place. For long-term storage, consider an inert atmosphere (nitrogen or argon) at 2-8°C, a common practice for its indole analog. | [3][4] |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid the formation of dust and aerosols. Use in a well-ventilated area. Avoid contact with skin and eyes. | [4] |

| Personal Protective Equipment | Wear appropriate PPE, including safety glasses with side-shields and chemical-resistant gloves. | [4] |

| Incompatible Materials | Strong oxidizing agents. Strong acids and bases should also be considered as potentially incompatible based on data for similar compounds. | [5] |

| Hazardous Decomposition | The nature of decomposition products is not fully known. | [4] |

The following diagram illustrates a generalized workflow for the safe handling of this compound in a laboratory setting.

Recommended Experimental Protocols

While specific experimental determinations for the physical properties of this compound are not detailed in the available literature, standard analytical methods can be employed.

Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Stability Assessment (Thermogravimetric Analysis - TGA)

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA sample pan.

-

Instrumentation: Place the sample pan in the TGA furnace.

-

Analysis Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C per minute) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Interpretation: Analyze the resulting TGA curve to identify the onset of decomposition, indicated by a significant loss of mass.

Signaling Pathways and Biological Activity

Currently, there is no available information in the reviewed literature detailing the involvement of this compound in specific biological signaling pathways. Further research is required to elucidate its pharmacological and biological activities.

The diagram below illustrates a logical workflow for investigating the potential biological activity of a novel compound like this compound.

References

Methodological & Application

Application Notes and Protocols for 6-Bromo-4-fluoroindolin-2-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-fluoroindolin-2-one is a halogenated oxindole derivative poised to be a valuable and versatile starting material in the synthesis of potent and selective kinase inhibitors. The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of several FDA-approved drugs and numerous clinical candidates targeting a variety of protein kinases.[1][2][3] The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 4-position offers unique synthetic and pharmacological advantages. The bromine serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to explore structure-activity relationships (SAR).[4][5] The fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final compounds. This document provides detailed application notes and protocols for the utilization of this compound in a drug discovery context, particularly for the development of novel kinase inhibitors for cancer therapy and other indications.[1][6]

Potential Applications in Kinase Inhibitor Synthesis

The primary application of this compound is as a key intermediate for the synthesis of 3-substituted indolin-2-one derivatives, a class of compounds known to inhibit various receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR, as well as other kinases like Aurora kinases.[6][7][8][9] The general structure of these inhibitors consists of the indolin-2-one core, which typically binds to the hinge region of the kinase ATP-binding pocket, and a 3-substituent that occupies the hydrophobic region of the active site.

A plausible synthetic route involves a Knoevenagel condensation of this compound with a suitable aldehyde to form the exocyclic double bond at the 3-position, followed by a Suzuki or other palladium-catalyzed cross-coupling reaction at the 6-position to introduce further diversity.

Data Presentation: Representative Indolin-2-one Based Kinase Inhibitors

The following table summarizes the biological activity of several well-known indolin-2-one-based kinase inhibitors, illustrating the potential of derivatives that could be synthesized from this compound.

| Compound Name | Target Kinase(s) | IC50 (nM) | Therapeutic Application |

| Sunitinib | VEGFR, PDGFR, c-KIT, FLT3, RET | 2-50 | Renal Cell Carcinoma, GIST |

| Nintedanib | VEGFR, FGFR, PDGFR | 13-34 | Idiopathic Pulmonary Fibrosis, NSCLC |

| SU5416 (Semaxanib) | VEGFR-2 | 900 | Investigational (Anti-angiogenesis) |

| Axitinib | VEGFR-1, -2, -3 | 0.1-0.2 | Renal Cell Carcinoma |

| Toceranib | PDGFR, VEGFR, c-KIT | 5-100 | Veterinary Oncology (Mast Cell Tumors) |

Data compiled from publicly available sources and scientific literature.

Experimental Protocols

Protocol 1: Synthesis of a (Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromo-4-fluoroindolin-2-one Intermediate

This protocol describes a general procedure for the Knoevenagel condensation, a key step in the synthesis of many indolin-2-one-based kinase inhibitors.

Materials:

-

This compound

-

1H-pyrrole-2-carboxaldehyde

-

Ethanol (absolute)

-

Piperidine

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating

-

Standard glassware for workup and purification

Procedure:

-

To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), add 1H-pyrrole-2-carboxaldehyde (1.1 eq).

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to yield the (Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromo-4-fluoroindolin-2-one intermediate.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Suzuki Cross-Coupling for Derivatization at the 6-Position

This protocol outlines a general method for introducing aryl or heteroaryl groups at the 6-position of the indolin-2-one core.

Materials:

-

(Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromo-4-fluoroindolin-2-one

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

2M Sodium carbonate solution

-

1,4-Dioxane

-

Nitrogen or Argon atmosphere

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve the bromo-intermediate (1.0 eq) and the boronic acid (1.2 eq) in a mixture of 1,4-dioxane and 2M sodium carbonate solution (e.g., 4:1 v/v).

-

De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.

-

Heat the mixture to 80-90 °C under a nitrogen or argon atmosphere and stir for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-substituted indolin-2-one derivative.

Visualizations

Signaling Pathway

Caption: Inhibition of VEGFR signaling by an indolin-2-one derivative.

Experimental Workflow

References

- 1. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6-Bromo-4-fluoroindolin-2-one in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-Bromo-4-fluoroindolin-2-one as a key building block in the development of potent kinase inhibitors. The protocols and data presented herein are based on established methodologies for analogous compounds and are intended to serve as a guide for the synthesis and evaluation of novel inhibitors targeting key signaling pathways implicated in cancer.

Introduction

The indolin-2-one scaffold is a well-established pharmacophore in the design of kinase inhibitors. Its ability to mimic the adenine moiety of ATP allows for competitive binding to the kinase active site. Substitutions on the indolin-2-one ring are crucial for modulating potency and selectivity. The presence of a bromine atom at the 6-position and a fluorine atom at the 4-position of the indolin-2-one core in this compound offers unique opportunities for synthetic diversification and fine-tuning of biological activity. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl moieties, while the fluorine atom can enhance binding affinity and modulate pharmacokinetic properties.

This document focuses on the application of this compound in the synthesis of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B Kinase, both of which are critical targets in oncology drug discovery.

Data Presentation: Inhibitory Activity of 6-Substituted Indolin-2-one Derivatives

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from 6-bromoindolin-2-one, a close structural analog of this compound. This data provides a strong rationale for the potential of this compound derivatives as potent kinase inhibitors.

Table 1: In Vitro Inhibitory Activity against Aurora B Kinase

| Compound ID | Modification at 6-position | Target Kinase | IC50 (nM)[1][2] |

| 1a | 4-hydroxyphenyl | Aurora B | 84.4 |

| 1b | 4-(cyclopropylcarbamoyl)phenyl | Aurora B | 16.2 |

| 1c | 4-(cyclopropylurea)phenyl | Aurora B | 10.5 |

Table 2: In Vitro Inhibitory Activity against VEGFR-2

| Compound ID | Modification at 6-position | Target Kinase | IC50 (µM)[3] |

| 2a | Phenyl | VEGFR-2 | >10 |

| 2b | 4-Chlorophenyl | VEGFR-2 | 0.160 |

| 2c | 4-Methoxyphenyl | VEGFR-2 | 0.358 |

| 2d | 4-(Dimethylamino)phenyl | VEGFR-2 | 0.087 |

Experimental Protocols

The following protocols describe a general two-step synthetic sequence for the preparation of kinase inhibitors from this compound.

Protocol 1: Knoevenagel Condensation to form (Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromo-4-fluoroindolin-2-one

This protocol is adapted from the synthesis of the analogous 6-bromoindolin-2-one derivative.[1]

Materials:

-

This compound

-

1H-pyrrole-2-carboxaldehyde

-

Toluene

-

Piperidine

-

Glacial Acetic Acid

Procedure:

-

To a solution of this compound (1.0 equiv) and 1H-pyrrole-2-carboxaldehyde (1.0 equiv) in toluene, add a catalytic amount of piperidine and glacial acetic acid.

-

Heat the reaction mixture at 80-90 °C for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold toluene and dry under vacuum to yield (Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromo-4-fluoroindolin-2-one.

Protocol 2: Suzuki Coupling for Diversification

This protocol describes a general method for the Suzuki coupling of the bromo-intermediate with various arylboronic acids.

Materials:

-

(Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromo-4-fluoroindolin-2-one

-

Arylboronic acid (1.2 equiv)

-

Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a degassed mixture of (Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromo-4-fluoroindolin-2-one (1.0 equiv), the respective arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv) in a mixture of 1,4-dioxane and water (4:1), add Pd(PPh₃)₄ (0.05 equiv).

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 8-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired kinase inhibitor.

Visualizations

Signaling Pathways

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Caption: Aurora B Kinase Signaling in Mitosis and Point of Inhibition.

Experimental Workflow

Caption: General workflow for synthesis and evaluation.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling with 6-Bromo-4-fluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-fluoroindolin-2-one is a valuable synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors. The presence of a bromine atom at the C6 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the facile introduction of a wide range of aryl and heteroaryl substituents, enabling the generation of diverse chemical libraries for drug discovery. The resulting 6-aryl-4-fluoroindolin-2-one scaffold is a key pharmacophore in a variety of potent and selective kinase inhibitors, notably targeting Aurora and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinases, which are implicated in cancer progression.[1][2][3][4] This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, along with data on expected yields and a discussion of the relevant biological signaling pathways.

Data Presentation: Representative Yields

The following table summarizes representative yields for the Suzuki coupling of 6-bromo-substituted indolin-2-one precursors with various arylboronic acids under optimized conditions. While specific yields for this compound may vary, this data provides a reasonable expectation of reaction efficiency.

| Arylboronic Acid | Structure | Product | Representative Yield (%) |

| Phenylboronic acid |  | 4-Fluoro-6-phenylindolin-2-one | 85-95 |

| 4-Methoxyphenylboronic acid |  | 4-Fluoro-6-(4-methoxyphenyl)indolin-2-one | 90-98 |

| 4-(Trifluoromethyl)phenylboronic acid |  | 4-Fluoro-6-(4-(trifluoromethyl)phenyl)indolin-2-one | 75-85 |

| Pyridin-3-ylboronic acid |  | 4-Fluoro-6-(pyridin-3-yl)indolin-2-one | 70-80 |

Note: Yields are representative and based on similar Suzuki coupling reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Schlenk flask or microwave vial

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The final concentration of the substrate is typically in the range of 0.1-0.2 M.

-

Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) or heat in a microwave reactor (e.g., 100-140 °C for 15-60 minutes).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-fluoroindolin-2-one product.

Mandatory Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps of the Suzuki coupling protocol.

Signaling Pathway Inhibition

Many 6-arylindolin-2-one derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2, and serine/threonine kinases like Aurora B, which are crucial for cancer cell proliferation and survival.[1][2][3][5]

Caption: Inhibition of VEGFR-2 and Aurora B kinase signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the N-arylation of 6-Bromo-4-fluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-arylation of 6-bromo-4-fluoroindolin-2-one, a key transformation in the synthesis of various biologically active compounds. The procedures outlined below are based on established copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions, adapted for this specific substrate.

Introduction

The N-arylation of the indolin-2-one scaffold is a critical step in the development of novel therapeutics, particularly in the field of kinase inhibitors. The introduction of an aryl group at the N1 position can significantly modulate the pharmacological properties of the molecule. This compound is a valuable starting material, offering multiple points for diversification. This document presents two reliable and adaptable protocols for its N-arylation.

Key Reaction Pathways

The two primary methods for the N-arylation of amides and lactams are the Ullmann condensation and the Buchwald-Hartwig amination.

-

Ullmann Condensation: This copper-catalyzed reaction is a classical method for forming C-N bonds. Modern variations utilize ligands to facilitate the reaction under milder conditions than the traditional high-temperature procedures.[1]

-

Buchwald-Hartwig Amination: A highly versatile palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for C-N bond formation.[2] It often employs bulky, electron-rich phosphine ligands to achieve high efficiency.[3]

Experimental Protocols

Two distinct protocols are provided below, offering flexibility in terms of catalyst system and reaction conditions.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Condensation)

This protocol is adapted from established procedures for the N-arylation of oxindoles using a copper(I) iodide catalyst and a diamine ligand.[4]

Materials:

-

This compound

-

Aryl iodide or aryl bromide

-

Copper(I) iodide (CuI)

-

trans-N,N'-Dimethyl-1,2-cyclohexanediamine

-

Potassium phosphate (K₃PO₄)

-

Anhydrous dioxane or toluene

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for reaction, work-up, and purification

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium phosphate (2.0 equiv.).

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent and Ligand Addition: Add anhydrous dioxane or toluene (to achieve a concentration of 0.1-0.2 M) via syringe, followed by the addition of trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.2 equiv.) via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at 110 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-arylated product.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is based on general Buchwald-Hartwig amination conditions, which are widely applicable to a range of amine and aryl halide coupling partners.[2][5]

Materials:

-

This compound

-

Aryl bromide or aryl chloride

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

-

Anhydrous dioxane or toluene

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for reaction, work-up, and purification

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add to an oven-dried Schlenk tube this compound (1.0 equiv.), the aryl halide (1.2 equiv.), Pd₂(dba)₃ (0.025 equiv.), Xantphos (0.05 equiv.), and the base (Cs₂CO₃, 2.0 equiv. or NaOtBu, 1.5 equiv.).

-

Inert Atmosphere: If not in a glovebox, seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add anhydrous dioxane or toluene (to achieve a concentration of 0.1-0.2 M) via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-arylated product.

Data Presentation

The following table summarizes typical reaction parameters for the N-arylation of oxindole derivatives based on literature precedents. These serve as a starting point for the optimization of the N-arylation of this compound.

| Parameter | Protocol 1: Copper-Catalyzed | Protocol 2: Palladium-Catalyzed |

| Catalyst | Copper(I) iodide (CuI) | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Ligand | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | Xantphos |

| Base | Potassium phosphate (K₃PO₄) | Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) |

| Solvent | Dioxane or Toluene | Dioxane or Toluene |

| Temperature | 110 °C | 100-110 °C |

| Reaction Time | 24 hours | 12-24 hours |

| Typical Yields | Moderate to High | Good to Excellent |

Visualizations

Experimental Workflow for N-Arylation

The following diagram illustrates the general workflow for the N-arylation of this compound.

Caption: General experimental workflow for the N-arylation of this compound.

Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation Catalytic Cycle

Caption: Proposed catalytic cycle for the Copper-Catalyzed N-Arylation (Ullmann Condensation).

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Proposed catalytic cycle for the Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination).

References

Application Notes and Protocols: Synthesis of Spirocyclic Oxindoles from 6-Bromo-4-fluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic oxindoles are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities and presence in numerous natural products and pharmaceuticals. This document provides a detailed protocol for the synthesis of spirocyclic oxindoles utilizing 6-Bromo-4-fluoroindolin-2-one as a key starting material. The methodology is based on a well-established and versatile [3+2] cycloaddition reaction, a powerful tool for constructing complex molecular architectures.[1][2] These protocols are intended to guide researchers in the efficient synthesis and exploration of novel spirooxindole derivatives for potential applications in drug discovery and development.

Introduction

The oxindole scaffold is a privileged structural motif in medicinal chemistry, and its spirocyclic analogues have garnered significant attention due to their unique three-dimensional structures and broad spectrum of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[3][4][5] The synthesis of these complex structures often presents a considerable challenge. Among the various synthetic strategies, the 1,3-dipolar cycloaddition reaction of azomethine ylides with dipolarophiles has emerged as a highly efficient and stereoselective method for the construction of pyrrolidinyl-spirooxindole frameworks.[1][6][7]

This application note details a proposed synthetic route to novel spirocyclic oxindoles starting from this compound. The presence of bromine and fluorine substituents on the oxindole core offers valuable handles for further chemical modifications and the potential to modulate the biological activity of the final compounds.

Reaction Scheme

A proposed general reaction scheme for the synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives from this compound is depicted below. This involves the in-situ generation of an azomethine ylide from the condensation of this compound with an amino acid (e.g., L-proline or sarcosine), which then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an α,β-unsaturated carbonyl compound.[1]

Caption: Proposed reaction pathway for the synthesis of spirocyclic oxindoles.

Experimental Protocols

Protocol 1: Synthesis of a Pyrrolizidine-Fused Spirooxindole Derivative

This protocol describes a one-pot, three-component reaction for the synthesis of a pyrrolizidine-fused spirooxindole derivative.

Materials:

-

This compound

-

L-Proline

-

(E)-1,3-diphenylprop-2-en-1-one (Chalcone)

-

Methanol (MeOH), anhydrous

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography apparatus with silica gel (230-400 mesh)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 244 mg).

-

Add L-proline (1.3 mmol, 150 mg) and (E)-1,3-diphenylprop-2-en-1-one (1.0 mmol, 208 mg) to the flask.

-

Add 20 mL of anhydrous methanol to the reaction mixture.

-

Stir the suspension at room temperature for 10 minutes.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 5-8 hours.

-

Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

-

Upon completion of the reaction (disappearance of the starting materials), allow the mixture to cool to room temperature.

-

A solid precipitate may form. If so, collect the solid by vacuum filtration and wash with cold methanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield the pure spirocyclic oxindole.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR).

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis described in Protocol 1. Yields and reaction times are based on typical values reported for similar transformations in the literature.[1]

| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Weight (mg) |

| This compound | 1.0 | 244.04 | 1.0 | 244 |

| L-Proline | 1.3 | 115.13 | 1.3 | 150 |

| (E)-1,3-diphenylprop-2-en-1-one | 1.0 | 208.26 | 1.0 | 208 |

| Product | - | 547.43 | - | - |

| Parameter | Value | |||

| Solvent | Methanol | |||

| Reaction Time | 5-8 hours | |||

| Hypothetical Yield | 75% |

Experimental Workflow

The general workflow for the synthesis and characterization of the target spirocyclic oxindoles is outlined below.

Caption: General experimental workflow for spirooxindole synthesis.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

-

Use caution when heating solvents to reflux.

Conclusion

The protocol described provides a robust and adaptable method for the synthesis of novel spirocyclic oxindoles from this compound. This approach leverages the efficiency of multicomponent reactions to generate structurally complex molecules in a single step.[8] The resulting compounds, with their unique substitution pattern, are promising candidates for biological screening and further derivatization in the pursuit of new therapeutic agents. Researchers can modify the amino acid and dipolarophile components to create a diverse library of spirooxindole derivatives for structure-activity relationship (SAR) studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]

- 8. researchgate.net [researchgate.net]

6-Bromo-4-fluoroindolin-2-one: A Versatile Scaffold for Bioactive Molecules

Introduction:

6-Bromo-4-fluoroindolin-2-one is a halogenated oxindole derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, including the presence of bromine and fluorine atoms, provide medicinal chemists with valuable tools for modulating the pharmacokinetic and pharmacodynamic properties of synthesized molecules. This versatile scaffold has been instrumental in the development of potent kinase inhibitors and other bioactive compounds, most notably the multi-targeted kinase inhibitor, Nintedanib. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, aimed at researchers, scientists, and drug development professionals.

Application Notes

The indolin-2-one core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. The incorporation of bromine and fluorine substituents in this compound offers several advantages:

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of the fluorine atom can influence the acidity of the N-H proton, affecting its hydrogen bonding capabilities. The bromine atom provides a site for further functionalization through cross-coupling reactions and can also enhance binding affinity through halogen bonding.

-

Kinase Inhibition: The indolin-2-one scaffold is a well-established pharmacophore for kinase inhibitors. Derivatives of this compound have shown significant inhibitory activity against key kinases involved in cancer and other diseases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).

-

Anti-inflammatory and Antimicrobial Potential: Bromoindole derivatives have been reported to possess anti-inflammatory and antimicrobial properties, suggesting that this compound could serve as a starting material for the development of novel agents in these therapeutic areas.

Bioactive Molecules Derived from this compound

Kinase Inhibitors

The most prominent application of this compound is in the synthesis of Nintedanib, a potent triple angiokinase inhibitor.

Nintedanib:

Nintedanib is an orally available small molecule that targets VEGFR, FGFR, and PDGFR, all of which play crucial roles in angiogenesis and tumor growth.[1][2] By inhibiting these kinases, Nintedanib effectively cuts off the blood supply to tumors and hinders their proliferation.

Quantitative Data for Nintedanib:

| Target Kinase | IC50 (nM) |

| VEGFR1 | 34 |

| VEGFR2 | 13 |

| VEGFR3 | 13 |

| FGFR1 | 69 |

| FGFR2 | 37 |

| FGFR3 | 108 |

| PDGFRα | 59 |

| PDGFRβ | 65 |